Product packaging for (1H-Indazol-3-YL)methylamine hydrochloride(Cat. No.:CAS No. 117891-16-4)

(1H-Indazol-3-YL)methylamine hydrochloride

Cat. No.: B569668
CAS No.: 117891-16-4
M. Wt: 183.639
InChI Key: FFYBXWOYYADLFS-UHFFFAOYSA-N
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Description

Significance of Indazole Scaffolds in Medicinal Chemistry

The indazole nucleus is a versatile and essential structural motif in modern medicinal chemistry. researchgate.net Its unique chemical properties, including the existence of two stable tautomeric forms (1H- and 2H-indazole), provide a flexible template for drug design. nih.gov The 1H-indazole tautomer is generally the more thermodynamically stable and predominant form. nih.gov This scaffold's utility is demonstrated by its incorporation into numerous therapeutic compounds to modulate their biological and pharmacological profiles.

Indazole-containing derivatives are associated with a broad spectrum of biological activities, including anti-inflammatory, antitumor, antibacterial, anti-HIV, and antiarrhythmic properties. nih.govresearchgate.netnih.gov This wide range of activities has led to the development of several commercially successful drugs and numerous candidates in clinical trials. nih.govresearchgate.net At least 43 indazole-based therapeutic agents have been identified in clinical use or trials, underscoring the scaffold's clinical relevance. nih.govbenthamdirect.com

The significance of the indazole scaffold can be attributed to several key factors:

Kinase Inhibition: The indazole core is a prominent feature in many protein kinase inhibitors, which are crucial in oncology. pharmablock.comnih.gov The nitrogen atoms of the indazole ring can form critical hydrogen bond interactions with the hinge region of the kinase enzyme, a common binding motif for this class of drugs. pharmablock.com

Bioisosteric Replacement: In drug design, indazole often serves as a bioisostere for other aromatic rings like indole (B1671886) or phenol. pharmablock.com Compared to phenol, its heterocyclic bioisosteres, including indazole, tend to be less susceptible to metabolic degradation. pharmablock.com Unlike indole, the additional nitrogen atom in the indazole ring can act as a hydrogen bond acceptor, potentially improving binding affinity to target proteins. pharmablock.com

Privileged Fragment: Indazole is considered a privileged fragment in Fragment-Based Drug Discovery (FBDD), a method used to identify small chemical starting points that can be grown into potent drug candidates. pharmablock.com

The therapeutic success of this scaffold is exemplified by several FDA-approved drugs that are integral to patient care.

Table 1: Examples of Marketed Drugs Featuring the Indazole Scaffold

Drug NameTherapeutic ApplicationMechanism of Action
Pazopanib Treatment of renal cell carcinoma and soft tissue sarcoma. nih.govnih.govA multi-targeted tyrosine kinase inhibitor. nih.gov
Niraparib Treatment for recurrent ovarian, fallopian tube, and peritoneal cancer. nih.govnih.govA poly (ADP-ribose) polymerase (PARP) inhibitor. nih.gov
Axitinib Treatment of advanced renal cell carcinoma. huji.ac.ilpnrjournal.comA selective inhibitor of vascular endothelial growth factor receptors (VEGFRs). nih.gov
Benzydamine Used as a non-steroidal anti-inflammatory drug (NSAID) for pain and inflammation. pnrjournal.comnih.govAn anti-inflammatory agent. nih.gov
Granisetron An antiemetic used to prevent nausea and vomiting caused by chemotherapy or radiation. pnrjournal.comnih.govA serotonin (B10506) 5-HT3 receptor antagonist. nih.gov
Entrectinib Treatment for ROS1-positive non-small cell lung cancer and NTRK fusion-positive solid tumors. nih.govpnrjournal.comAn inhibitor of tyrosine kinases including TRK, ROS1, and ALK. nih.govpnrjournal.com

Overview of (1H-Indazol-3-YL)methylamine Hydrochloride within Indazole-Based Therapeutics

Within the vast library of indazole-based compounds, this compound stands out not as an end-product therapeutic but as a crucial chemical building block. Its significance lies in its utility as a starting material or intermediate for the synthesis of more complex and pharmacologically active molecules. The structure features the core 1H-indazole scaffold substituted at the 3-position with a methylamine (B109427) group (-CH2NH2). The hydrochloride salt form is a common and practical formulation for amine-containing compounds, enhancing their stability and solubility for use in synthetic chemistry.

The placement of the aminomethyl group at the C3-position is particularly relevant in medicinal chemistry. Research has shown that the 1H-indazole-3-amine structure can be an effective "hinge-binding" fragment, crucial for the activity of certain kinase inhibitors. nih.gov Furthermore, derivatives built from the (1H-Indazol-3-YL)methylamine core have been explored for their potential therapeutic activities. For instance, research into potent and orally active cholecystokinin-A (CCK-A) receptor agonists used 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines, demonstrating the value of this specific structural motif in constructing molecules with targeted biological functions. ebi.ac.uk The aminomethyl group provides a reactive handle for chemists to elaborate the structure, attaching other molecular fragments to optimize binding affinity, selectivity, and pharmacokinetic properties.

Therefore, the primary role of this compound in the landscape of indazole-based therapeutics is that of a foundational synthon, enabling the construction of novel and potentially potent drug candidates.

Table 2: Chemical Properties of (1H-Indazol-3-YL)methylamine and its Hydrochloride Salt

Property(1-methyl-1H-indazol-3-yl)methanamine uni.lu(1-Methyl-1H-indazol-3-yl)methylamine dihydrochloride (B599025) sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Molecular Formula C9H11N3C9H13Cl2N3
Molecular Weight 161.21 g/mol 234.13 g/mol
Canonical SMILES CN1C2=CC=CC=C2C(=N1)CNCN1N=C(C2=CC=CC=C12)CN.Cl.Cl
InChI Key SNWIPUWAHWNMKG-UHFFFAOYSA-NZHWICCCSNYFLJY-UHFFFAOYSA-N

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10ClN3 B569668 (1H-Indazol-3-YL)methylamine hydrochloride CAS No. 117891-16-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-indazol-3-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.ClH/c9-5-8-6-3-1-2-4-7(6)10-11-8;/h1-4H,5,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYBXWOYYADLFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697642
Record name 1-(2H-Indazol-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117891-16-4
Record name 1-(2H-Indazol-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Pharmacological Profile and Biological Activities of 1h Indazol 3 Yl Methylamine Hydrochloride Analogues

Antineoplastic Activity and Cancer Research Applications

The development of novel anti-cancer agents with high efficacy and low toxicity is a critical goal in oncological research. nih.gov Indazole derivatives have emerged as a promising scaffold in this area, with various substituted analogues demonstrating significant anti-tumor properties. nih.govsemanticscholar.org

A range of (1H-Indazol-3-YL)methylamine hydrochloride analogues have been synthesized and evaluated for their inhibitory effects against several human cancer cell lines. nih.govresearchgate.netnih.gov In one study, a series of novel 1H-indazole-3-amine derivatives were tested for their antiproliferative activity against human lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cells using the MTT colorimetric assay. researchgate.netnih.gov

Among the synthesized compounds, a derivative identified as compound 6o showed a particularly promising inhibitory effect against the K562 cell line, with a 50% inhibition concentration (IC₅₀) value of 5.15 µM. nih.govresearchgate.netnih.gov This compound also exhibited favorable selectivity when compared to a normal human embryonic kidney cell line (HEK-293), for which the IC₅₀ was 33.2 µM. nih.govnih.gov Other studies on different heterocyclic derivatives have also reported cytotoxic effects against these cell lines. For instance, a novel benzimidazole (B57391) derivative showed high activity against A549 and HepG2 cells with IC₅₀ values of 15.80 µg/mL and 15.58 µg/mL, respectively. jksus.org Similarly, new imatinib (B729) analogues demonstrated potent activity against A549 cells, with some compounds having IC₅₀ values as low as 6.4 µM. mdpi.com

Table 1: Inhibitory Activity of Indazole Analogue (Compound 6o) Against Various Cell Lines

Cell Line Cancer Type IC₅₀ (µM) of Compound 6o
K562 Chronic Myeloid Leukemia 5.15 researchgate.netnih.gov
A549 Lung Carcinoma >50 researchgate.net
PC-3 Prostate Cancer >50 researchgate.net
Hep-G2 Hepatoma >50 researchgate.net
HEK-293 Normal Kidney (Control) 33.2 nih.govnih.gov

The anticancer activity of indazole analogues is often linked to their ability to induce programmed cell death (apoptosis) and to interfere with the normal progression of the cell cycle in cancer cells. nih.govresearchgate.net To investigate these mechanisms, K562 cells were treated with compound 6o at varying concentrations. researchgate.net

Flow cytometry analysis using Annexin V-FITC/PI staining confirmed that compound 6o induces apoptosis in K562 cells in a concentration-dependent manner. researchgate.net Furthermore, cell cycle analysis revealed that treatment with this compound led to an arrest in the G2/M phase of the cell cycle, thereby inhibiting cell division and proliferation. researchgate.net The combination of inducing apoptosis and causing cell cycle arrest is a key mechanism for the antileukemic efficacy of certain therapeutic strategies. nih.gov

Further mechanistic studies have sought to identify the molecular pathways through which indazole analogues exert their effects. The B-cell lymphoma 2 (Bcl-2) family of proteins and the p53/MDM2 pathway are central regulators of apoptosis and are frequently dysregulated in cancer. nih.govnih.gov

Investigations into the effects of compound 6o confirmed its influence on these pathways. nih.govresearchgate.netnih.gov Western blot analysis showed that treatment of K562 cells with compound 6o led to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. researchgate.net Concurrently, the compound was found to up-regulate the expression of the tumor suppressor protein p53 while reducing the expression of its negative regulator, MDM2. semanticscholar.orgresearchgate.net The inhibition of the p53-MDM2 interaction is a known strategy to reactivate the tumor-suppressing function of p53. nih.govnih.gov This dual action—promoting apoptosis through the Bcl-2 family and activating the p53 pathway—highlights the potential of this compound scaffold as an effective anticancer agent. researchgate.netnih.gov

The 1H-indazole-3-amine structure is recognized as an effective "hinge-binding" fragment. nih.govsemanticscholar.org This structural feature allows it to bind to the hinge region of protein kinases, which is a critical area for their catalytic function. nih.govsemanticscholar.org This mode of action is exemplified by the drug Linifanib, where the indazole core binds effectively to the hinge region of tyrosine kinases. nih.govsemanticscholar.org

This property has been exploited in the design of new kinase inhibitors. Research has focused on optimizing 1H-indazol-3-amine derivatives as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR), a family of receptor tyrosine kinases. nih.gov One study led to the development of a compound (2a) with a 2,6-difluoro-3-methoxyphenyl group, which exhibited potent inhibitory activity against FGFR1 and FGFR2, with IC₅₀ values of less than 4.1 nM and 2.0 nM, respectively. nih.gov This demonstrates the utility of the indazole scaffold in developing highly specific and potent kinase inhibitors for cancer therapy. nih.gov

Antimicrobial and Antifungal Efficacy

In addition to their antineoplastic properties, indazole derivatives have been investigated for their potential as antimicrobial and antifungal agents. nih.govresearchgate.net The heterocyclic nature of the indazole ring system makes it a versatile scaffold for developing new therapeutic agents to combat various pathogens. nih.gov

Analogues based on the indazole and related heterocyclic structures have shown promising activity against a spectrum of bacteria. An in-vitro antimicrobial study of N-methyl-3-aryl indazoles found them to be effective against bacterial strains including Escherichia coli and Bacillus cereus. nih.gov Other research on related imidazole-based hybrids has also shown significant antibacterial activity against E. coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus. nih.gov

In a study focused on tris(1H-indol-3-yl)methylium salts, which share structural similarities with indazole derivatives, compounds displayed high activity (Minimal Inhibitory Concentration [MIC] 0.13–1.0 µg/mL) against both antibiotic-sensitive and resistant bacteria, including methicillin-resistant S. aureus (MRSA). nih.gov Another study on 3-substituted-1H-imidazol-5-yl-1H-indoles identified analogues with potent anti-MRSA activity (MIC ≤ 0.25 µg/mL) that also lacked cytotoxicity. nih.gov

Table 2: Antibacterial Activity of Selected Heterocyclic Analogues

Compound Class/Derivative Bacterial Strain Activity (MIC) Reference
Imidazole/1,3,4-oxadiazole hybrid (62h) E. coli ATCC 35128 4.9–17 µM nih.gov
Imidazole/1,3,4-oxadiazole hybrid (62i) E. coli ATCC 35128 4.9–17 µM nih.gov
Imidazole/Dehydroabietic acid hybrid (87h) E. coli ATCC 25922 6.2 µM nih.gov
3-substituted-1H-imidazol-5-yl-1H-indole (26, 32) MRSA ≤ 0.25 µg/mL nih.gov
tris(1H-indol-3-yl)methylium salt S. aureus ATCC 25923 0.13–1.0 µg/mL nih.gov
N-methyl-3-aryl inazoles E. coli Active nih.gov
N-methyl-3-aryl inazoles Bacillus cereus Active nih.gov

Anticandidal Evaluation

Infections caused by Candida species, known as candidiasis, represent a significant health concern, ranging from superficial to life-threatening systemic infections. researchgate.net The rise of antifungal resistance necessitates the development of new therapeutic agents. researchgate.netmdpi.com Indazole derivatives have emerged as a promising class of compounds in this pursuit. nih.gov

A study investigating a series of 3-phenyl-1H-indazole derivatives identified several compounds with notable anticandidal activity against Candida albicans, Candida glabrata, and Candida tropicalis. mdpi.com Particularly, compound 10g , featuring an N,N-diethylcarboxamide substituent, was found to be the most active against C. albicans and both miconazole-susceptible and resistant strains of C. glabrata. mdpi.comnih.gov Further research highlighted that 2,3-diphenyl-2H-indazole derivatives also demonstrated in vitro growth inhibition against C. albicans and C. glabrata. mdpi.com The structural modifications, such as the introduction of carboxamide groups, were shown to maintain or slightly enhance the anticandidal activity against various Candida strains. nih.gov

Table 1: Anticandidal Activity of Selected Indazole Analogues

Compound Target Organism Activity/Observation Reference
10g (N,N-diethylcarboxamide substituted 3-phenyl-1H-indazole) C. albicans, C. glabrata (miconazole susceptible & resistant) Most active in its series. mdpi.comnih.gov mdpi.comnih.gov
2b (2-phenyl-2H-indazole derivative) C. albicans, C. glabrata (miconazole susceptible) Best activity at 100 µM and 1 mM, respectively. mdpi.com
2c (2-phenyl-2H-indazole derivative) C. glabrata (miconazole resistant) Best activity at 1 mM. mdpi.com
6f (3,5-1H-pyrazole derivative) C. albicans, C. glabrata (miconazole susceptible & resistant), C. tropicalis Exhibited broad growth inhibition. mdpi.com
18 (2,3-diphenyl-2H-indazole derivative) C. albicans, C. glabrata Showed in vitro growth inhibition. mdpi.com mdpi.com
23 (2,3-diphenyl-2H-indazole derivative) C. albicans, C. glabrata Showed in vitro growth inhibition. mdpi.com mdpi.com

Anti-inflammatory and Immunomodulatory Effects

Inflammation is a complex biological response, and its dysregulation is a hallmark of many chronic diseases. nih.gov Consequently, there is a continuous search for novel anti-inflammatory agents with improved efficacy and fewer side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) and steroidal agents. nih.govnih.gov Indazole and its derivatives have demonstrated significant anti-inflammatory potential through various mechanisms. nih.govnih.gov

Research has shown that indazole analogues can significantly inhibit carrageenan-induced hind paw edema in a dose- and time-dependent manner. nih.govnih.gov The anti-inflammatory action of these compounds is believed to be mediated through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.govresearchgate.net Furthermore, these derivatives have been found to exert immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). nih.gov For instance, indazole itself achieved over 60% inhibition of TNF-α at a concentration of 250 μM, while 6-nitroindazole (B21905) showed a potent inhibitory effect on IL-1β, with an IC₅₀ value (100.75 μM) slightly lower than the standard drug dexamethasone (B1670325) (102.23 μM). nih.gov Some 1,5-disubstituted indazol-3-ols also exhibit strong anti-inflammatory activity by inhibiting 5-lipoxygenase. nih.gov

Table 2: Anti-inflammatory and Immunomodulatory Activity of Selected Indazole Analogues

Compound Assay/Target Result Reference
Indazole TNF-α Inhibition IC₅₀: 220.11 μM nih.gov
5-Aminoindazole (B92378) TNF-α Inhibition IC₅₀: 230.19 μM nih.gov
6-Nitroindazole IL-1β Inhibition IC₅₀: 100.75 μM nih.gov
Compound 13b (indole-2-formamide benzimidazole[2,1-b]thiazole derivative) Pro-inflammatory Cytokine Inhibition Potently inhibited LPS-induced NO, IL-6, and TNF-α release in RAW264.7 cells. rsc.org rsc.org
Compound 27 (5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol) 5-Lipoxygenase Inhibition IC₅₀: 44 nM nih.gov

Other Investigated Biological Activities

Diabetes mellitus is a chronic metabolic disorder, and a key therapeutic strategy involves controlling postprandial hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. rjptonline.orgnih.gov Indazole-based compounds have been explored as potential inhibitors of these enzymes. researchgate.netbohrium.com

Studies on indazole-based thiadiazole hybrid derivatives have revealed their potential as dual inhibitors of α-glucosidase and thymidine (B127349) phosphorylase. nih.govresearchgate.net In one such study, several synthesized derivatives showed significant inhibitory activity, with some being more potent than the standard drug acarbose (B1664774). nih.gov Another series of 3-chloro-1H-indazole-based 1,3,4-thiadiazole (B1197879) derivatives also demonstrated potent dual inhibition. nih.gov Compound 4 from this series exhibited an IC₅₀ value of 1.38 ± 0.46 µM against α-glucosidase, surpassing acarbose (IC₅₀ = 5.97 ± 0.35 µM). nih.gov The structure-activity relationship analysis indicated that the nature and position of substituents on the phenyl ring are crucial for modulating the inhibitory potential. nih.gov

Table 3: Antidiabetic Activity of Selected Indazole Analogues

Compound/Derivative Series Target Enzyme Key Finding Reference
Indazole-based thiadiazole hybrids (1-13) α-Glucosidase Derivatives 1, 2, 3, 5, 7, and 8 showed remarkable inhibitory activity. nih.gov nih.gov
Thioxothiazolidine derivative 5r α-Amylase Exhibited remarkable inhibitory potential (IC₅₀ = 0.71 ± 0.01 μM), outperforming acarbose. researchgate.net
3-chloro-1H-indazole-based 1,3,4-thiadiazole derivative 4 α-Glucosidase Potent inhibition with IC₅₀ = 1.38 ± 0.46 µM. nih.gov nih.gov
Fluoro substituted analog 10 α-Amylase & α-Glucosidase Most potent inhibitor in its series with IC₅₀ values of 9.90 ± 0.30 µM and 9.20 ± 0.30 µM, respectively. bohrium.com

Protozoal infections caused by parasites such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis are major global health problems. proquest.comnih.gov The indazole scaffold has proven to be a promising framework for the development of new antiprotozoal agents. mdpi.comnih.gov

A series of 2-phenyl-2H-indazole derivatives were synthesized and evaluated for their activity against these three protozoa. proquest.comnih.gov The results showed that these compounds possess strong antiprotozoal activity, with structural features like electron-withdrawing groups on the 2-phenyl ring favoring this activity. proquest.comnih.gov Many of the synthesized 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives were found to be more potent than the standard drug metronidazole. mdpi.com For example, derivatives with a 4-chlorophenyl or a 4-(methoxycarbonyl)phenyl group at position 2 were among the most active against all three protozoa. mdpi.com The introduction of a 2-phenyl substitution significantly increased the activity compared to the parent 1H-indazole. nih.gov

Table 4: Antiprotozoal Activity of Selected Indazole Analogues

Compound/Derivative Series Target Protozoa Activity (IC₅₀) Reference
2-phenyl-2H-indazole derivatives E. histolytica, G. intestinalis, T. vaginalis Strong antiprotozoal activity; electron-withdrawing groups enhance potency. proquest.comnih.gov proquest.comnih.gov
Compound 8 (2-(4-chlorophenyl)-2H-indazole) E. histolytica, G. intestinalis, T. vaginalis One of the most active derivatives in its series. mdpi.com mdpi.com
Compound 10 (methyl 4-(2H-indazol-2-yl)benzoate) E. histolytica, G. intestinalis, T. vaginalis One of the most active derivatives in its series. mdpi.com mdpi.com
Compound 18 G. intestinalis 12.8 times more active than metronidazole. mdpi.com mdpi.com
Indazole N-oxide derivatives Trypanosoma cruzi, Leishmania species Showed potent antiprotozoal activity. researchgate.net researchgate.net

The indazole nucleus is a component of various compounds that interact with the central nervous system. nih.gov Research has explored the potential of indazole derivatives in treating CNS disorders, including mental illnesses and psychosis. acs.org

Novel indazole derivatives have been developed as serotonergic psychedelic agents. acs.org These compounds are designed to act as agonists or partial agonists at the brain's serotonin (B10506) 5-HT2A receptors, which are key targets in the action of psychedelic agents and play a role in emotional responses. acs.org The activation of 5-HT1A receptors by some of these agents may also contribute to antidepressant and antianxiety effects. acs.org In other research, different series of quinazoline-4(3H)-one derivatives incorporating a 1,3,4-thiadiazole ring system have been synthesized and evaluated for CNS depressant activities, with some compounds showing potent sedative-hypnotic effects. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles for 1h Indazol 3 Yl Methylamine Hydrochloride Derivatives

Influence of Substituents on the Indazole Ring on Biological Activity

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. nih.gov Modifications at the C-3, C-5, C-6, and N-1 positions have been shown to modulate potency, selectivity, and pharmacokinetic properties. For instance, the 1H-indazole-3-amine structure is considered an effective hinge-binding fragment for tyrosine kinases. nih.gov SAR studies have revealed that the introduction of a carbohydrazide (B1668358) moiety at the C-3 position can lead to potent inhibitory activity against the IDO1 enzyme. nih.gov Similarly, substituting the indazole at the C-5 or C-6 position with groups like phenyl urea (B33335) or phenyl amide has resulted in significant activity against Aurora kinases. nih.gov

The C-5 position of the indazole ring is a critical site for modification to achieve and enhance kinase inhibition selectivity. Research into N-myristoyltransferase (NMT) inhibitors demonstrated that substituting the C-5 position with alkyl groups significantly impacts potency. An isobutyl group or a methylcyclohexyl group at this position resulted in good potency and selectivity against the parasite enzyme Trypanosoma brucei NMT (TbNMT) over the human homolog (HsNMT). acs.org

In the development of inhibitors for Rho-kinase, 3-aminopiperidinyl-substituted indazoles with various substituents at the C-5 position were evaluated, highlighting the importance of this position for biological activity. austinpublishinggroup.com Further studies on Aurora kinase inhibitors showed that substitutions at the C-5 or C-6 position with moieties like phenyl urea could yield compounds with IC₅₀ values less than 1 μM. nih.gov The strategic placement of substituents at the C-5 position can thus steer the derivative towards a desired kinase selectivity profile. For example, in the pursuit of c-KIT inhibitors, functionalization at the 5-position of a related thiazolo[5,4-b]pyridine (B1319707) scaffold was used to target the ATP-binding site. mdpi.com

Table 1: Effect of C-5 Substitution on NMT Inhibitor Potency acs.org
CompoundC-5 SubstituentTbNMT IC₅₀ (μM)Selectivity (HsNMT/TbNMT)
51Isobutyl0.03>100
52Methylcyclohexyl0.02>100

Studies have shown that both steric and electronic factors of substituents already on the indazole ring influence the outcome of N-alkylation. nih.govnih.gov For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF), a high degree of N-1 regioselectivity can be achieved for indazoles with C-3 substituents like carboxymethyl or tert-butyl. researchgate.netnih.gov The nature of the alkylating agent itself also plays a role. nih.gov In the context of N-myristoyltransferase inhibitors, the N-1 lone pair of the indazole ring was found to form a crucial hydrogen bond with Ser330 in the enzyme's active site, highlighting the direct impact of the N-1 position on ligand-target interactions. acs.org For cannabimimetic indazole derivatives, the N-1 substituent was varied from a pentyl chain (in AB-PINACA) to a 4-fluorobenzyl group (in AB-FUBINACA), demonstrating how modifications at this position create novel compounds. researchgate.net

Table 2: Regioselectivity of N-Alkylation with Pentyl Bromide (NaH, THF) researchgate.netnih.gov
Indazole SubstituentN-1 Selectivity (%)N-2 Selectivity (%)
3-Carboxymethyl>99<1
3-tert-Butyl>99<1
7-NO₂496
7-CO₂Me<4>96

Conformational Analysis and Ligand-Target Interactions

Understanding the three-dimensional arrangement of indazole derivatives and their interactions with target proteins is fundamental to rational drug design. Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for this purpose. nih.gov

Docking studies of arylsulphonyl indazole derivatives with VEGFR2 kinase revealed that these compounds can adopt conformations that allow for favorable interactions within the kinase's active site. nih.govnih.gov Key interactions often include hydrogen bonds between the indazole N-H group and hinge region residues like Ala564, and with other residues such as Glu562. nih.gov For example, the docking of certain indazole derivatives into the ATP-binding pocket of FGFR1 showed the indazole N-H forming a hydrogen bond with Glu562, while a nitrogen atom of the pyrazole (B372694) ring hydrogen-bonded with Ala564. nih.gov

Furthermore, π-π stacking interactions between the bicyclic indazole ring and aromatic residues like tryptophan (e.g., Trp423 in CRAF kinase) or phenylalanine are frequently observed. nih.govnih.gov The specific orientation of the indazole ring can determine the set of interactions with the target protein. For instance, a dissimilar orientation of the indazole ring in one compound led to a different interaction profile with VEGFR2 kinase compared to other derivatives in the same series. nih.gov Crystallographic studies of an indazole ligand bound to Leishmania major NMT confirmed that the indazole N1 lone pair forms a critical hydrogen bond with Ser330, anchoring the ligand in the binding site. acs.org These detailed interaction maps provide a basis for designing molecules with improved affinity and selectivity.

Molecular Hybridization Strategies in Drug Design

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores to create a new hybrid molecule. researchgate.netnih.gov This approach aims to produce compounds with enhanced activity, improved selectivity, or a dual mode of action. nih.govresearchgate.net The indazole scaffold is frequently used as a core component in such hybridization strategies due to its proven biological activities and versatile chemical nature. nih.govnih.gov

Mechanisms of Action and Molecular Targets of 1h Indazol 3 Yl Methylamine Hydrochloride Analogues

Kinase Inhibition Profiles

The indazole core is a well-established pharmacophore for the design of kinase inhibitors. nih.gov Many derivatives have been synthesized and evaluated for their ability to inhibit a wide range of protein kinases, which are critical regulators of cellular processes such as growth, proliferation, and survival. nih.govnih.gov

Multi-Kinase Inhibition

Several indazole derivatives have been identified as potent multi-kinase inhibitors, targeting several kinases simultaneously. This approach can be advantageous in complex diseases like cancer, where multiple signaling pathways are often dysregulated.

For instance, diarylurea derivatives based on the indazole scaffold have been developed as multi-kinase inhibitors. nih.gov One such compound, HL-40, was found to target multiple kinases including FLT3, CDK11, HIPK4, CDK8, DDR1, PDGFRb, and KIT at a concentration of 10 μM. nih.gov Another example is compound 100a, a 3-substituted indazole derivative, which potently inhibited VEGFR-2, Tie2, and EphB4 with IC50 values in the low nanomolar range. nih.gov Additionally, certain indazole derivatives have shown inhibitory activity against both ROCK1 and ROCK2 kinases, with compound 96 (DW1865) exhibiting IC50 values of 0.10 μM and 0.02 μM, respectively. chim.it

Table 1: Multi-Kinase Inhibition by Indazole Analogues

Compound Target Kinases IC50 Values
HL-40 FLT3, CDK11, HIPK4, CDK8, DDR1, PDGFRb, KIT Inhibition at 10 μM
100a VEGFR-2, Tie2, EphB4 3.45 nM, 2.13 nM, 4.71 nM
96 (DW1865) ROCK1, ROCK2 0.10 μM, 0.02 μM
97 ROCK2, GSK3β 0.006 μM (Ki)
98 ROCK2, GSK3β, Aurora 2 0.015 μM (Ki)

Specific Kinase Family Targeting (e.g., PI3K, ALK, PARP1/2, VEGFR, EZH1/2)

In addition to multi-kinase inhibitors, numerous indazole analogues have been designed to selectively target specific kinase families implicated in various pathologies.

PI3K: The phosphatidylinositol-3-kinase (PI3K)/AKT/mTOR signaling pathway is frequently overactivated in cancer. nih.govmdpi.com A series of 3-amino-1H-indazole derivatives have been synthesized as inhibitors of this pathway. nih.gov Compound W24 from this series demonstrated broad-spectrum antiproliferative activity against several cancer cell lines with IC50 values ranging from 0.43 to 3.88 μM. nih.gov Another study reported indazole-substituted morpholino-triazines as PI3K inhibitors, where compound 92c showed an IC50 of 0.20 μM. nih.gov

ALK: Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase, and its genetic alterations are drivers in certain cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL). google.comacs.org Indazole derivatives are among the compounds that have been investigated as ALK inhibitors. google.com The NPM-ALK fusion protein, resulting from a chromosomal translocation, is a key oncogenic driver in ALCL, leading to constitutive activation of the ALK kinase domain. google.com

PARP1/2: Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for DNA repair. researchgate.net Inhibitors of PARP are effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. nih.gov Substituted 2-phenyl-2H-indazole-7-carboxamides have been synthesized and evaluated as potent PARP inhibitors. One analog, compound 48, exhibited an IC50 of 4 nM for PARP inhibition. researchgate.net

VEGFR: Vascular endothelial growth factor receptors (VEGFRs), especially VEGFR-2, are key mediators of angiogenesis, a critical process for tumor growth and metastasis. nih.gov Numerous indazole-based compounds have been developed as VEGFR-2 inhibitors. nih.govnih.gov For example, compound 30 was identified as a highly potent VEGFR-2 inhibitor with an IC50 of 1.24 nM. nih.gov Another series of arylsulphonyl indazoles also showed significant activity against VEGFR-2, with compounds 12b, 12c, and 12e having IC50 values of 5.4, 5.6, and 7 nM, respectively, which is more potent than the standard drug sorafenib (B1663141) (IC50 = 90 nM). nih.govnih.gov

EZH1/2: Enhancer of zeste homolog 1 (EZH1) and 2 (EZH2) are histone methyltransferases that are part of the Polycomb repressive complex 2 (PRC2). Dysregulation of EZH1/2 activity is implicated in various cancers. Dual inhibition of EZH1 and EZH2 has shown promise as a therapeutic strategy. nih.gov An EZH1/2 dual inhibitor, DS-3201 (valemetostat), has demonstrated antitumor effects in B-cell acute lymphoblastic leukemia (B-ALL) by inducing cell cycle arrest and apoptosis. nih.gov While specific (1H-Indazol-3-YL)methylamine hydrochloride analogues as EZH1/2 inhibitors are not detailed, the broader class of heterocyclic compounds has been explored for this target.

Table 2: Specific Kinase Inhibition by Indazole Analogues

Kinase Family Compound IC50 Value
PI3K W24 0.43-3.88 μM
92c 0.20 μM
PARP 48 4 nM
VEGFR-2 30 1.24 nM
12b 5.4 nM
12c 5.6 nM
12e 7 nM
EZH1/2 DS-3201 (valemetostat) Growth inhibition of B-ALL cells

DNA Gyrase Enzyme Interactions

Bacterial DNA gyrase is an essential enzyme that controls the topological state of DNA and is a validated target for antibacterial drugs. nih.gov Indazole derivatives have been investigated as a novel class of DNA gyrase inhibitors. nih.govnih.govsigmaaldrich.com These compounds typically target the GyrB subunit of the enzyme. nih.gov Through structure-based drug design, indazole derivatives have been discovered that exhibit excellent enzymatic and antibacterial activity, particularly against Gram-positive pathogens, including multidrug-resistant strains like MRSA. nih.govnih.gov

Table 3: Antibacterial Activity of Indazole Analogues Targeting DNA Gyrase

Compound Target Organism Activity
Indazole Derivatives Staphylococcus aureus (including MRSA) Potent antibacterial activity
Indazole Derivatives Enterococcus faecalis (including VRE) Potent antibacterial activity
Indazole Derivatives Streptococcus pneumoniae Excellent antibacterial activity
Indazole Derivatives Enterococcus faecium Excellent antibacterial activity

Other Identified Molecular Pathways and Receptors

Beyond kinase and DNA gyrase inhibition, analogues of (1H-Indazol-3-YL)methylamine have been found to interact with other molecular targets.

Cannabinoid Receptors: A number of indazole derivatives have been identified as potent ligands for cannabinoid receptors CB1 and CB2. nih.govresearchgate.net For example, the indazole derivative AMB showed subnanomolar affinity for both CB1 (Ki = 0.866 nM) and CB2 (Ki = 0.973 nM) receptors. nih.gov Another indazole, APP-CHMINACA, also displayed high potency with Ki values of 9.81 nM for CB1 and 4.39 nM for CB2. nih.gov The affinity of these compounds for cannabinoid receptors highlights a different therapeutic avenue for indazole-based structures.

PI3K/AKT/mTOR Pathway: As mentioned in the kinase inhibition section, the PI3K/AKT/mTOR pathway is a significant target for indazole derivatives. nih.govnih.govresearchgate.net The inhibition of this pathway by compounds like W24 not only leads to antiproliferative effects but also affects downstream processes such as cell migration and invasion by modulating proteins involved in the epithelial-mesenchymal transition (EMT). nih.gov

Table 4: Activity of Indazole Analogues on Other Receptors

Receptor/Pathway Compound Ki / IC50 Value
Cannabinoid Receptor 1 (CB1) AMB 0.866 nM (Ki)
APP-CHMINACA 9.81 nM (Ki)
Cannabinoid Receptor 2 (CB2) AMB 0.973 nM (Ki)
APP-CHMINACA 4.39 nM (Ki)
PI3K/AKT/mTOR Pathway W24 0.43-3.88 μM (IC50)

Analytical and Spectroscopic Characterization Methods in Indazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁴N, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For indazole derivatives, multinuclear NMR experiments provide comprehensive information about the atomic connectivity and chemical environment of each nucleus.

¹H NMR: Proton NMR is used to identify the number and environment of hydrogen atoms in the molecule. For the (1H-Indazol-3-YL)methylamine structure, the spectrum would show distinct signals for the aromatic protons on the benzene ring, the methylene (-CH₂) protons, and the amine (-NH₂) protons. The aromatic protons typically appear in the downfield region (around 7.0-8.5 ppm), with their splitting patterns revealing their substitution pattern on the indazole ring. The methylene protons would appear as a singlet or a multiplet, depending on coupling, typically in the range of 4.0-5.0 ppm. The amine protons, being part of a hydrochloride salt, would be expected to be broadened and shifted downfield due to protonation and exchange.

¹³C NMR: This technique provides information on the carbon skeleton of the molecule. Each unique carbon atom in (1H-Indazol-3-YL)methylamine hydrochloride gives a distinct signal. The spectrum would show characteristic signals for the aromatic carbons of the indazole ring (typically 110-140 ppm), the C3 carbon attached to the methylamine (B109427) group, and the methylene carbon.

¹⁴N and ¹⁵N NMR: Nitrogen NMR is particularly valuable for characterizing nitrogen-containing heterocycles like indazoles. nih.govresearchgate.netacs.org Due to the presence of two nitrogen atoms in the pyrazole (B372694) part of the indazole ring, ¹⁵N NMR can help distinguish between N1 and N2 isomers and study tautomerism. researchgate.net The chemical shifts of the nitrogen atoms are highly sensitive to their electronic environment. researchgate.net While ¹⁵N is a spin-½ nucleus and provides sharper signals, its low natural abundance often requires isotopic enrichment or specialized techniques. acs.orgrsc.org ¹⁴N NMR, despite being a quadrupolar nucleus which results in broader lines, can be acquired on naturally abundant samples using ultra-wideline solid-state NMR techniques, which is useful for characterizing active pharmaceutical ingredients (APIs) and their salts. rsc.org

Table 1: Typical NMR Data for Indazole Derivatives

Nucleus Functional Group Typical Chemical Shift (δ, ppm)
¹H Aromatic C-H 7.0 - 8.5
¹H Methylene (-CH₂-) 4.0 - 5.0
¹H Indazole N-H 11.0 - 13.0
¹H Amine (-NH₃⁺) Variable, often broad
¹³C Aromatic C 110 - 140
¹³C Methylene (-CH₂-) ~40 - 50

Mass Spectrometry (MS) Applications in Compound Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition with high accuracy. nih.gov The molecular weight of the free base (C₈H₉N₃) is approximately 147.18 g/mol . alfa-chemistry.com In the mass spectrum, the compound would typically be observed as the protonated molecular ion [M+H]⁺ at an m/z corresponding to its exact mass.

Electron ionization (EI) mass spectrometry would reveal characteristic fragmentation patterns for the indazole core. researchgate.netnist.gov Common fragmentation pathways involve the cleavage of the side chain and the breakdown of the heterocyclic ring system, providing a structural fingerprint that can be used for identification.

Table 2: Expected Mass Spectrometry Data for (1H-Indazol-3-YL)methylamine

Ion Type Formula Expected m/z
Molecular Ion (M⁺) C₈H₉N₃ ~147
Protonated Molecule [M+H]⁺ C₈H₁₀N₃⁺ ~148
Common Fragment [M-NH₂CH₂]⁺ ~117

Chromatographic Techniques for Purity and Analysis (HPLC, LC-MS, UPLC)

Chromatographic methods are fundamental for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are routinely used in the analysis of indazole derivatives. bldpharm.com

HPLC: HPLC is used to separate the target compound from impurities, starting materials, and byproducts. For a polar and basic compound like this compound, reversed-phase HPLC with a C18 column is a common choice. The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

LC-MS: This technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It allows for the confident identification of the main compound and any impurities by providing both retention time and mass-to-charge ratio data for each separated peak.

UPLC: UPLC is a more recent development that utilizes smaller particle sizes in the column stationary phase, allowing for higher resolution, greater sensitivity, and significantly faster analysis times compared to traditional HPLC. mdpi.com This technique is particularly valuable for high-throughput screening and quality control in pharmaceutical settings. mdpi.com

Table 3: Typical Chromatographic Methods for Indazole Analysis

Technique Stationary Phase Mobile Phase Components Detection
HPLC/UPLC C18 (Reversed-Phase) Acetonitrile/Methanol, Water with buffer (e.g., formate, acetate) UV, Diode Array (DAD)
LC-MS C18 (Reversed-Phase) Volatile buffers (e.g., ammonium formate) with organic solvent Mass Spectrometry (ESI, APCI)

Vibrational Spectroscopy for Molecular Fingerprinting (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques measure the vibrational frequencies of bonds within the molecule, resulting in a unique spectral "fingerprint".

IR Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would be observed. These include N-H stretching vibrations from the indazole ring and the protonated amine group (aminium), C-H stretching from the aromatic ring, and C=C and C=N stretching vibrations associated with the indazole ring system. beilstein-journals.orgrsc.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR. It is particularly sensitive to non-polar bonds and can provide additional structural information. For indazole derivatives, Raman spectra can help in distinguishing between different isomers and polymorphs.

Table 4: Characteristic Vibrational Frequencies for (1H-Indazol-3-YL)methylamine Moiety

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H (Indazole) Stretch 3100 - 3300
-NH₃⁺ (Aminium) Stretch 2800 - 3100 (broad)
C-H (Aromatic) Stretch 3000 - 3100
C=C, C=N (Ring) Stretch 1450 - 1650
C-N Stretch 1000 - 1250

Advanced Spectroscopic Methods (e.g., THz spectroscopy)

Terahertz (THz) time-domain spectroscopy is an emerging analytical technique that probes low-frequency molecular vibrations, typically in the range of 0.1 to 10 THz (3 to 333 cm⁻¹). ptfarm.pl This region of the electromagnetic spectrum corresponds to collective vibrational modes and intermolecular interactions, such as hydrogen bonding and van der Waals forces.

For a crystalline solid like this compound, THz spectroscopy can serve as a unique fingerprint, sensitive to the compound's specific crystal lattice structure. ptfarm.pl It is a powerful non-destructive tool for identifying different polymorphic forms, which can have significant implications for the properties of a pharmaceutical compound. nih.gov As THz radiation can penetrate many common packaging materials, it also holds potential for quality control applications without the need to open the packaging. ptfarm.pl The technique's sensitivity to the unique vibrational modes of isomers makes it a valuable tool for distinguishing between structurally similar molecules. nih.gov

Future Directions and Therapeutic Perspectives for 1h Indazol 3 Yl Methylamine Hydrochloride and Its Derivatives

Development of Novel Therapeutic Agents

The development of novel therapeutic agents from the indazole nucleus is a highly active area of research, with a primary focus on oncology. rsc.orgnih.gov The indazole structure is a privileged motif in the design of kinase inhibitors, which are crucial in targeted cancer therapy. rsc.org Several FDA-approved anticancer drugs, such as Axitinib, Pazopanib, and Linifanib, feature an indazole core and function by inhibiting protein kinases involved in tumor growth and progression. researchgate.netrsc.org

Research efforts are geared towards synthesizing new derivatives with enhanced potency and selectivity. For instance, a series of 1H-indazole derivatives with disubstituent groups at the 4- and 6-positions have been synthesized and evaluated as inhibitors of Indoleamine-2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. nih.gov One compound from this series, compound 120, demonstrated significant IDO1 inhibitory activity with an IC₅₀ value of 5.3 μM. nih.gov

Beyond cancer, indazole derivatives are being explored for other therapeutic applications. nih.govresearchgate.net Researchers have developed novel derivatives as potent inhibitors of bacterial peptidoglycan synthesis, showing promise for new antitubercular agents that can tackle both active and dormant bacteria. nih.govresearchgate.net In the realm of cardiovascular disease, indazole derivatives are being investigated for their potential to prevent conditions like atherosclerosis. nih.gov Additionally, new cannabimimetic indazole derivatives have been identified, highlighting the diverse biological activities of this compound class. researchgate.net

The design of these novel agents often involves molecular hybridization, where the indazole core is combined with other pharmacologically active fragments to create multi-targeted compounds. nih.gov This strategy aims to improve efficacy and potentially reduce the likelihood of drug resistance. researchgate.net For example, a series of 5-ethylsulfonyl-indazole-3-carbohydrazides were developed as dual inhibitors of EGFR and VEGFR-2, with some compounds showing greater potency than the established drug erlotinib (B232) against certain cancer cell lines. researchgate.net

Table 1: Selected Indazole Derivatives and their Therapeutic Potential

Compound/Derivative Class Therapeutic Target/Application Key Research Finding Citation(s)
Compound 2f Anticancer (Breast Cancer) Inhibited cell proliferation and induced apoptosis in 4T1 breast cancer cells. rsc.org
Compounds 11 & 22 Antitubercular Potent inhibitors of glutamate (B1630785) racemase in Mycobacterium tuberculosis. nih.govresearchgate.net
Compound 120 Anticancer (IDO1 inhibitor) Exhibited an IC₅₀ value of 5.3 μM against IDO1. nih.gov
Compound B31 Anticancer (TRK inhibitor) Showed strong antiproliferative activity against TRKA mutant cell lines. nih.gov
Compound 6o Anticancer (Leukemia) Exhibited promising inhibitory effect against the K562 chronic myeloid leukemia cell line (IC₅₀ = 5.15 µM). nih.gov
AKE-72 (Compound 5) Anticancer (CML) Potent pan-BCR-ABL inhibitor, including the T315I resistant mutant (IC₅₀ = 9 nM). nih.gov
Compound 33c Non-alcoholic steatohepatitis (NASH) Strong inhibitory effect on Apoptosis signal-regulated kinase 1 (ASK1). nih.gov

Strategies for Overcoming Drug Resistance

A major hurdle in cancer treatment is the development of drug resistance, where therapies that are initially effective lose their potency over time. nih.govmdpi.com The development of indazole derivatives is a key strategy being employed to address this clinical challenge. nih.govnih.gov The structural versatility of the indazole scaffold allows for the rational design of compounds that can circumvent known resistance mechanisms. nih.gov

One primary strategy involves the development of next-generation inhibitors that are effective against mutated forms of drug targets that no longer respond to first-generation drugs. nih.gov For example, while first-generation TRK inhibitors are effective for cancers with NTRK gene fusions, resistance often emerges through specific mutations. nih.gov In response, novel indazole-based TRK inhibitors have been designed that show potent activity against these resistant mutations. Compound B31, for instance, demonstrated a strong inhibitory effect against the TRKAG667C mutation, proving more potent than the existing drug selitrectinib. nih.gov Similarly, in chronic myeloid leukaemia (CML), the T315I "gatekeeper" mutation in the BCR-ABL protein confers resistance to imatinib (B729). nih.gov Researchers have developed the 3-aminoindazole derivative AKE-72, which is a potent inhibitor of both wild-type and T315I-mutated BCR-ABL. nih.gov

Another approach is the creation of multi-targeted agents. researchgate.net Cancer cells can develop resistance by activating alternative signaling pathways when a primary pathway is blocked. mdpi.com By designing single molecules that inhibit multiple key targets simultaneously, it may be possible to preemptively block these escape routes. researchgate.net

Furthermore, innovative combination therapies are being explored. This can involve combining traditional cytotoxic agents with indazole-based molecularly targeted inhibitors to create a synergistic effect and overcome resistance. mdpi.com Another emerging strategy is the use of adjuvants that can resensitize resistant cells to existing drugs. For example, photoactivated curcumin (B1669340) has been shown to inhibit multidrug transporters in fungi, suggesting a potential model for overcoming resistance in other contexts. nih.gov The development of indazole derivatives could be integrated into such combination strategies to enhance therapeutic outcomes in resistant cancers. mdpi.com

Exploration of New Biological Targets

While much of the focus for indazole derivatives has been on well-established targets like protein kinases, future research is expanding to explore novel biological targets. rsc.orgnih.gov This diversification opens up the possibility of treating a wider array of diseases and addressing conditions for which effective treatments are currently lacking. researchgate.netaustinpublishinggroup.com

One such novel target is the Aryl Hydrocarbon Receptor (AHR) , a ligand-dependent transcription factor involved in regulating immune responses. nih.gov AHR has been identified as a potential target for psoriasis. Recently, a new class of AHR agonists based on a 5-((1H-indazol-3-yl)methylene)-2-thioxoimidazolidin-4-one scaffold was discovered. The most active compound, 24e, showed an EC₅₀ value of 0.015 µM against AHR and was found to alleviate psoriasis-like symptoms in a mouse model. nih.gov

Another target of growing interest is Apoptosis Signal-Regulating Kinase 1 (ASK1) , a component of the MAPK signaling pathway implicated in stress response and apoptosis. nih.gov Inhibition of ASK1 is a promising strategy for treating non-alcoholic steatohepatitis (NASH). A series of novel indazole derivatives have been designed as ASK1 inhibitors, with compound 33c showing a strong inhibitory effect and the potential to be a candidate compound against NASH. nih.gov

Other novel targets for indazole derivatives that are under active investigation include:

Indoleamine-2,3-dioxygenase1 (IDO1): A crucial enzyme in tumor immune escape. nih.gov

Proviral Integration site for Moloney murine leukemia virus (Pim) kinases: Implicated in cell survival and proliferation. nih.govscilit.com

Aurora kinases: Key regulators of cell division. nih.govscilit.com

Hypoxia-Inducible Factor-1 (HIF-1): A master regulator of cellular response to low oxygen, often activated in tumors. nih.govscilit.com

Carbonic Anhydrases (CA): Enzymes involved in pH regulation, with some isoforms being overexpressed in cancer. nih.govscilit.com

The exploration of these new targets demonstrates the remarkable versatility of the indazole scaffold and points toward a future where derivatives of compounds like (1H-Indazol-3-YL)methylamine hydrochloride could be used to treat an even broader spectrum of human diseases. nih.gov

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (1H-Indazol-3-YL)methylamine hydrochloride to minimize dimethylamine byproducts?

  • Methodological Answer : Adjust the molar ratio of ammonium chloride to formaldehyde (e.g., 1:2–1:3) during condensation to favor primary amine formation. Monitor reaction progress using UPLC (as in ) to track byproduct formation. Recrystallize the product using ethanol-water mixtures to isolate the hydrochloride salt, achieving yields of 45–51% (based on methylamine hydrochloride synthesis in ). Control reaction temperature (60–80°C) to reduce side reactions.

Q. What storage conditions are recommended to ensure the stability of this compound?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hygroscopic degradation. Avoid exposure to strong oxidizers, as indazole derivatives may decompose exothermically ( ). Stability studies on similar compounds suggest a shelf life of >12 months under these conditions.

Q. Which analytical techniques are most effective for purity assessment and structural confirmation?

  • Methodological Answer :

  • Purity : Use HPLC with UV detection (≥98% purity threshold, as in ) and ion chromatography to quantify residual chloride.
  • Structural Confirmation : Employ ¹H/¹³C NMR (D₂O/DMSO-d₆) to verify indazole C-H resonances (δ 7.2–8.5 ppm) and methylamine protons (δ 2.5–3.0 ppm). Compare with reference spectra from indazole derivatives ( ).

Advanced Research Questions

Q. What reaction mechanisms govern the formation of this compound under acid-catalyzed conditions?

  • Methodological Answer : The synthesis likely proceeds via a Hofmann rearrangement ( ) or condensation between indazole-3-carbaldehyde and methylamine. Key steps include:

  • Step 1 : Activation of the aldehyde group by HCl, forming an imine intermediate.
  • Step 2 : Nucleophilic attack by methylamine, followed by acid-mediated cyclization to stabilize the indazole core.
  • Step 3 : Salt formation with HCl. Validate intermediates using LC-MS ( ) and isotopic labeling.

Q. How can researchers resolve contradictions in reported solubility data across solvent systems?

  • Methodological Answer : Apply thermodynamic modeling (e.g., OLI Systems’ phase equilibria approach in ) to reconcile discrepancies. For example:

SolventTemperature (°C)Solubility (g/100 mL)Model PredictionExperimental Value
Water2512.5 ± 0.312.712.4
Ethanol258.2 ± 0.28.58.0
  • Use differential scanning calorimetry (DSC) to validate melting points and decomposition thresholds.

Q. What strategies are effective for characterizing unknown byproducts in the synthesis?

  • Methodological Answer :

  • Step 1 : Use LC-MS/MS to identify molecular weights and fragmentation patterns (e.g., dimethylamine adducts at m/z +14).
  • Step 2 : Compare retention times with synthetic standards (e.g., ’s indazole derivatives).
  • Step 3 : Employ computational tools (e.g., DFT) to predict plausible byproduct structures from reaction pathways.

Q. How can computational models predict physicochemical properties when experimental data is limited?

  • Methodological Answer :

  • QSPR Models : Train models using datasets from structurally similar amines (e.g., methylamine hydrochloride in ) to estimate logP, pKa, and solubility.
  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G* level to predict vibrational spectra (IR/Raman) and compare with experimental data.
  • Validate predictions against phase equilibria studies () for thermodynamic consistency.

Data Contradiction Analysis

  • Example : Discrepancies in reported yields (45–51% vs. 27–35% dimethylamine byproducts in vs. 18) may arise from differences in formaldehyde purity or reaction time. Mitigate by standardizing reagent sources and using real-time UPLC monitoring ( ).

Safety and Compliance

  • Toxicology : When data is scarce ( ), follow OECD 423 guidelines for acute oral toxicity testing in rodents. Assume LD₅₀ < 300 mg/kg based on structural analogs.
  • Waste Disposal : Neutralize with 1M NaOH, adsorb on activated carbon, and incinerate at >850°C ( ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.